3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide
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Overview
Description
3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide is an organic compound characterized by a unique pyrroloquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide typically involves multi-step organic reactions. One approach starts with the cyclization of a suitable precursor to form the pyrroloquinoline core, followed by a series of functional group manipulations to introduce the dimethylbutanamide side chain. The process often requires precise control of temperature, pH, and the use of catalysts to achieve the desired product yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve automated reaction setups with real-time monitoring and control systems. Large-scale synthesis often prioritizes cost-efficiency and scalability, utilizing readily available reagents and optimizing reaction conditions to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives with varying degrees of functionalization.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions can modify the functional groups attached to the core structure, influencing its reactivity and applications.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane or ethanol are frequently used, depending on the specific reaction conditions.
Major Products: The major products formed depend on the reaction type and conditions. For example, oxidation might produce more highly oxidized quinoline derivatives, while reduction could yield various hydrogenated forms of the initial compound.
Scientific Research Applications
Chemistry: In chemistry, 3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable tool in organic synthesis.
Biology: In biology, researchers explore the compound's potential as a molecular probe or as a precursor for biologically active molecules. Its structural features make it a candidate for interacting with specific biological targets.
Medicine: In medicine, there is ongoing research into the compound's potential therapeutic applications. Its unique structure may allow it to act on specific molecular pathways, offering potential as a drug candidate for various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals or materials with unique properties, contributing to advancements in fields like materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide involves its interaction with specific molecular targets and pathways. These interactions can alter the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the compound's specific modifications and the context in which it is used.
Comparison with Similar Compounds
1H-pyrrolo[3,2,1-ij]quinolin-2-one
2-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-ylamine
N-alkylpyrrolo[3,2,1-ij]quinolin-2-carboxamides
Each of these compounds shares the pyrroloquinoline core but differs in side chain modifications, which can result in varied properties and applications.
Properties
IUPAC Name |
3,3-dimethyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,3)10-14(20)18-13-7-11-5-4-6-19-15(21)9-12(8-13)16(11)19/h7-8H,4-6,9-10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFLKTWIFJRSQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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